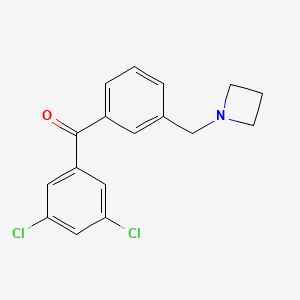

3'-Azetidinomethyl-3,5-dichlorobenzophenone

Beschreibung

3’-Azetidinomethyl-3,5-dichlorobenzophenone is a halogenated benzophenone derivative characterized by an azetidine ring (a four-membered nitrogen-containing heterocycle) attached to the benzophenone core via a methylene bridge. The compound features chlorine atoms at the 3 and 5 positions of the benzophenone ring, contributing to its distinct electronic and steric properties. This structure enables unique interactions in chemical and biological systems, making it valuable in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-1-3-12(7-13)11-20-5-2-6-20/h1,3-4,7-10H,2,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMXOHJRWZGZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643278 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-18-4 | |

| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 3,5-Dichloroaniline

The initial step involves synthesizing 3,5-dichloroaniline, a critical precursor for further reactions. The method includes the following stages:

Bromination : Dissolve 2,4-dichloroaniline in hydrochloric or sulfuric acid to form its hydrochloride or sulfate. Bromine is then added dropwise at room temperature to yield 2-bromo-4,6-dichloroaniline.

Diazotization : The product from the bromination step is treated with ethanol or isopropanol, cooled to approximately 0°C, and an aqueous sodium nitrite solution is added dropwise. This mixture is stirred for about 30-50 minutes and then heated to boiling to evaporate out 3,5-dichlorobromobenzene.

Ammonification : The resulting 3,5-dichlorobromobenzene is reacted with ammonia water and a catalyst at temperatures between 130-180°C for 3-6 hours to produce 3,5-dichloroaniline.

Formation of this compound

Following the synthesis of 3,5-dichloroaniline, the next step is the formation of the azetidine derivative:

Friedel-Crafts Acylation : The synthesis of benzophenone derivatives typically involves Friedel-Crafts acylation where an aromatic compound reacts with an acyl chloride in the presence of a catalyst such as aluminum chloride. This reaction forms the benzophenone structure.

Introduction of Azetidine Ring : The azetidine ring can be introduced through nucleophilic substitution reactions. For instance, azetidine can react with an appropriate alkyl halide or carbonyl compound under suitable conditions to form the desired azetidinomethyl group attached to the benzophenone core.

Summary of Research Findings

The preparation methods for this compound highlight several important aspects:

Yield and Purity : The methods described yield high purity compounds when followed precisely, particularly in controlled conditions during diazotization and acylation steps.

Environmental Considerations : The processes emphasize the importance of using mild reaction conditions and readily available raw materials to minimize environmental impact and enhance sustainability in chemical synthesis.

Data Tables

Table 1: Summary of Preparation Steps

| Step | Description | Conditions |

|---|---|---|

| Bromination | Dissolve 2,4-dichloroaniline in acid; add bromine dropwise | Room temperature |

| Diazotization | Add sodium nitrite solution; heat to boiling | Cool to ~0°C before heating |

| Ammonification | React with ammonia water and catalyst | 130-180°C for 3-6 hours |

| Friedel-Crafts Acylation | React aromatic compound with acyl chloride using aluminum chloride | Under catalytic conditions |

| Azetidine Ring Formation | Nucleophilic substitution involving azetidine | Varies based on substrate |

Analyse Chemischer Reaktionen

3’-Azetidinomethyl-3,5-dichlorobenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3’-Azetidinomethyl-3,5-dichlorobenzophenone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3’-Azetidinomethyl-3,5-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring and benzophenone core can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s properties are best understood through comparisons with analogs differing in halogenation, substituent groups, or ring systems. Below is a detailed analysis:

Halogen-Substituted Analogs

4’-Azetidinomethyl-3,5-difluorobenzophenone

- Structural Features : Fluorine atoms at the 3 and 5 positions instead of chlorine.

- Key Differences: Reactivity: Fluorine’s high electronegativity increases electron-withdrawing effects, enhancing the electrophilicity of the benzophenone core compared to chlorine. This difference influences nucleophilic substitution rates and oxidation-reduction behavior . Biological Activity: Fluorinated analogs often exhibit improved metabolic stability and binding affinity to hydrophobic enzyme pockets.

4’-Azetidinomethyl-3,5-dibromobenzophenone

- Structural Features : Bromine substituents at the 3 and 5 positions.

- Key Differences :

- Chemical Reactivity : Bromine’s lower electronegativity and higher polarizability compared to chlorine result in slower reaction kinetics in electrophilic substitutions.

- Applications : Brominated derivatives are often used in flame retardants, but their larger size may reduce solubility in aqueous systems .

Non-Halogenated Analogs

4’-Azetidinomethyl-3,5-dimethylbenzophenone

- Structural Features : Methyl groups at the 3 and 5 positions.

- Key Differences: Electronic Effects: Methyl groups are electron-donating, increasing electron density on the benzophenone ring. This contrasts with chlorine’s electron-withdrawing nature, leading to divergent reactivity in Friedel-Crafts or coupling reactions. Pharmacokinetics: Methyl groups may improve lipophilicity but reduce polarity, affecting absorption and distribution profiles .

Azetidine Ring Modifications

3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone

- Structural Features : Replaces the azetidine ring with a six-membered piperazine ring.

- Key Differences :

- Ring Strain : Azetidine’s four-membered ring introduces significant strain, increasing reactivity in ring-opening reactions compared to piperazine.

- Biological Targets : Piperazine derivatives often exhibit stronger interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors), whereas azetidine-containing compounds may target enzymes like kinases .

3-[4-Chloro-3-(trifluoromethyl)phenoxy]azetidine

- Structural Features: Combines a phenoxy group with azetidine.

- Key Differences: Solubility: The phenoxy group enhances solubility in organic solvents but reduces aqueous compatibility compared to the benzophenone core. Applications: Such hybrids are explored in agrochemicals due to their dual hydrophobic and polar motifs .

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Structural Features | Biological Activity | Key Applications |

|---|---|---|---|

| 3’-Azetidinomethyl-3,5-dichlorobenzophenone | Azetidine, 3,5-Cl on benzophenone | Antimicrobial, enzyme inhibition | Medicinal chemistry, drug design |

| 4’-Azetidinomethyl-3,5-difluorobenzophenone | Azetidine, 3,5-F | Enhanced metabolic stability | Enzyme-targeted therapies |

| 4’-Azetidinomethyl-3,5-dibromobenzophenone | Azetidine, 3,5-Br | Flame retardant properties | Materials science |

| 3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone | Piperazine, 3,5-Cl | Neurotransmitter modulation | CNS drug development |

| 3’-Azetidinomethyl-3,5-dimethylbenzophenone | Azetidine, 3,5-CH₃ | Improved lipophilicity | Solubility enhancement |

Research Findings and Implications

- Halogen Effects : Chlorine’s balance of electronegativity and steric bulk makes it optimal for interactions with both hydrophilic and hydrophobic regions of proteins, as seen in antimicrobial studies .

- Ring System Influence : Azetidine’s strain facilitates ring-opening reactions, enabling the synthesis of prodrugs or covalent inhibitors .

- Substituent Trade-offs : While fluorine enhances stability, chlorine’s larger size improves target engagement in enzyme inhibition assays .

Biologische Aktivität

3'-Azetidinomethyl-3,5-dichlorobenzophenone (CAS No. 898772-18-4) is a chemical compound characterized by its unique structure, which includes an azetidine ring and a dichlorobenzophenone moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is CHClN\O, with a molecular weight of approximately 320.21 g/mol. The presence of two chlorine atoms on the benzophenone structure significantly impacts its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClN\O |

| Molecular Weight | 320.21 g/mol |

| Structural Features | Azetidine ring, Dichlorobenzophenone |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

-

Antioxidant Activity Assessment :

- A study evaluated the antioxidant capacity using different assays (DPPH, ABTS). Results showed that compounds with similar structures exhibited strong radical scavenging capabilities.

- Neuroprotective Potential :

- Anticancer Screening :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Aminomethyl-2,5-dichlorobenzophenone | Amino group instead of azetidine | Varies; less potent antioxidant activity |

| 4'-Hydroxymethyl-2,5-dichlorobenzophenone | Hydroxyl group | Moderate anticancer properties |

| 4'-Methoxymethyl-2,5-dichlorobenzophenone | Methoxy group | Altered reactivity; potential neuroprotective effects |

Q & A

Q. What are the optimal synthetic routes for 3'-Azetidinomethyl-3,5-dichlorobenzophenone, and what challenges arise during its purification?

Methodological Answer: Synthesis typically involves coupling an azetidine-methyl group to a 3,5-dichlorobenzophenone core. A two-step approach is recommended:

- Step 1 : Friedel-Crafts acylation to form the benzophenone backbone using AlCl₃ as a catalyst in anhydrous dichloromethane .

- Step 2 : Nucleophilic substitution to introduce the azetidinomethyl group, requiring careful control of reaction temperature (0–5°C) to avoid side reactions like azetidine ring opening . Purification challenges include separating unreacted dichlorobenzoyl chloride intermediates. Use silica gel chromatography with a gradient of ethyl acetate/hexane (10–40%) and confirm purity via HPLC (C18 column, acetonitrile/water 70:30 v/v, UV detection at 254 nm) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify azetidine protons (δ 3.2–3.8 ppm) and aromatic protons from dichlorophenyl groups (δ 7.4–8.1 ppm). Carbonyl signals (C=O) appear at ~195 ppm .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- FT-IR : Verify carbonyl stretching (1680–1700 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer: The compound is light-sensitive and prone to hydrolysis due to the azetidine moiety. Store in amber vials at –20°C under inert gas (argon or nitrogen). Conduct accelerated stability studies:

- Forced degradation : Expose to UV light (254 nm, 48 hrs) and acidic/alkaline conditions (0.1M HCl/NaOH, 25°C, 24 hrs). Monitor degradation via HPLC .

- Long-term stability : Assess over 6–12 months using differential scanning calorimetry (DSC) to detect polymorphic changes .

Advanced Research Questions

Q. How does the azetidine ring influence the compound’s reactivity in nucleophilic environments?

Methodological Answer: The azetidine’s strained four-membered ring increases susceptibility to ring-opening reactions. To study this:

- Kinetic experiments : React the compound with nucleophiles (e.g., water, amines) in polar aprotic solvents (DMF or DMSO) at varying pH. Monitor via LC-MS to identify intermediates (e.g., secondary amines from azetidine cleavage) .

- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to assess transition-state energies during ring-opening .

Q. What analytical strategies differentiate this compound from its structural analogs (e.g., 3,5-dichloro-2-hydroxybenzophenone)?

Methodological Answer: Key distinctions include the azetidine group and absence of hydroxyl substituents. Use:

- Tandem MS/MS : Fragment molecular ions to detect azetidine-specific peaks (e.g., m/z 58 for C₃H₈N⁺) .

- X-ray crystallography : Resolve spatial arrangement of the azetidine-methyl group, which adopts a chair-like conformation .

- UV-Vis spectroscopy : Compare λmax shifts; the azetidine group reduces conjugation, yielding a λmax ~270 nm vs. 290 nm for hydroxylated analogs .

Q. How can researchers mitigate contradictions in biological activity data for this compound?

Methodological Answer: Discrepancies may arise from impurity profiles or assay conditions. Implement:

- Bioassay standardization : Use a minimum purity threshold (≥98% by HPLC) and validate cell-based assays with positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) .

- Metabolite profiling : Incubate with liver microsomes (human/rat) to identify active/inactive metabolites that may skew results .

Q. What degradation pathways dominate under environmental conditions, and how are they characterized?

Methodological Answer: Primary pathways include photolysis and microbial degradation. To analyze:

- Photodegradation : Expose to simulated sunlight (Xenon arc lamp, 300–800 nm) in aqueous/organic matrices. Detect chlorinated byproducts (e.g., 3,5-dichlorobenzoic acid) via GC-MS .

- Biodegradation : Use soil slurry assays with Pseudomonas spp. Monitor parent compound depletion and chloride ion release via ion chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.